1-(5-Bromopyridin-3-yl)piperazine dihydrochloride chemical properties
1-(5-Bromopyridin-3-yl)piperazine dihydrochloride chemical properties
An In-depth Technical Guide to 1-(5-Bromopyridin-3-yl)piperazine Dihydrochloride
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 1-(5-Bromopyridin-3-yl)piperazine dihydrochloride. We will delve into its core chemical properties, synthesis, reactivity, and analytical characterization, providing field-proven insights to facilitate its effective use in a laboratory setting.
Introduction: A Versatile Scaffold in Medicinal Chemistry
1-(5-Bromopyridin-3-yl)piperazine is a heterocyclic compound that serves as a valuable building block in the synthesis of complex molecular architectures. The structure incorporates two key pharmacophores: the bromopyridine ring and the piperazine moiety. The piperazine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of marketed drugs with diverse biological activities, including antipsychotic, antihistamine, and antibiotic properties[1]. The bromopyridine component provides a reactive handle for further chemical modification, typically through cross-coupling reactions, enabling the exploration of chemical space in drug discovery programs. This dihydrochloride salt form is often utilized to improve the compound's stability and solubility in aqueous media.
Molecular Identity and Physicochemical Properties
A precise understanding of the compound's fundamental properties is the cornerstone of successful experimental design.
Chemical Structure and Identifiers
The compound consists of a pyridine ring brominated at the 5-position and substituted with a piperazine ring at the 3-position. As a dihydrochloride salt, both nitrogen atoms of the piperazine ring are protonated and associated with chloride counter-ions.
Caption: Generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes a representative synthesis using Boc-piperazine for controlled monosubstitution.
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Reaction Setup: To a solution of 3,5-dibromopyridine (1.0 eq) in toluene, add 1-Boc-piperazine (1.1 eq) and potassium carbonate (2.0 eq). [2]2. Heating: Heat the reaction mixture to 50-70 °C and stir vigorously for 15-24 hours, monitoring the reaction progress by TLC or LC-MS. [2]3. Workup: After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
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Deprotection: Dissolve the purified Boc-protected intermediate in dichloromethane (DCM). Add trifluoroacetic acid (TFA) and stir at room temperature for 4 hours to remove the Boc protecting group. [2]6. Salt Formation: After removal of the solvent and TFA in vacuo, dissolve the resulting free base in a minimal amount of methanol. Add a solution of HCl in diethyl ether (2.2 eq) to precipitate the dihydrochloride salt.
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Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization (Exemplary Data)
No specific published spectra for this compound were found. The data below is predicted based on the chemical structure and analysis of similar compounds, and serves as a guide for what researchers should expect during characterization.
| Technique | Predicted Observations |
| ¹H NMR | Pyridine Protons: Three distinct signals in the aromatic region (δ 7.5-8.5 ppm). Expect two doublets and one triplet or similar complex splitting pattern characteristic of a 3,5-disubstituted pyridine. Piperazine Protons: Two broad multiplets or triplets in the aliphatic region (δ 3.0-4.0 ppm), corresponding to the axial and equatorial protons of the piperazine ring. The protons adjacent to the pyridine ring will be further downfield. |
| ¹³C NMR | Pyridine Carbons: Five signals in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C-Br) will be significantly shielded compared to the others. The carbon attached to the piperazine nitrogen (C-N) will also be distinct. Piperazine Carbons: Two signals in the aliphatic region (δ 45-55 ppm). |
| Mass Spec (ESI+) | [M+H]⁺: The primary ion observed would be for the free base (C₉H₁₂BrN₃). Expected m/z: ~254.0/256.0, showing the characteristic isotopic pattern for a single bromine atom (approx. 1:1 ratio). Fragmentation: Common fragmentation would involve the cleavage of the piperazine ring, leading to a neutral loss of 43 (C₂H₅N). [3] |
Applications in Research and Drug Development
1-(5-Bromopyridin-3-yl)piperazine dihydrochloride is not an end-product but a versatile intermediate. Its utility stems from the ability to perform further chemistry on its reactive sites.
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Cross-Coupling Reactions: The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination. This allows for the introduction of a wide variety of aryl, heteroaryl, or amino substituents, rapidly building molecular complexity.
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Piperazine N-Substitution: The secondary amine of the piperazine ring (in its free base form) is a nucleophile that can be readily alkylated, acylated, or used in reductive amination to append various side chains. These modifications are crucial for tuning a molecule's physicochemical properties (like solubility and lipophilicity) and its pharmacological profile.
This scaffold is relevant for developing ligands targeting a range of biological systems, including dopamine and serotonin receptors, which are implicated in neurological disorders. [4][5]
Safety and Handling
As a laboratory chemical, proper safety precautions are mandatory.
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Hazard Identification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [6]The corresponding GHS pictogram is the exclamation mark (GHS07). [6][7]* Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. [8][9][10]* Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of the powder. [8][10][11]Avoid contact with skin and eyes. [8][10]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [8][9][11][12]The compound should be stored under an inert atmosphere if possible, as piperazines can be hygroscopic. [7][9]* Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. [9][11]
Conclusion
1-(5-Bromopyridin-3-yl)piperazine dihydrochloride is a foundational building block for synthetic and medicinal chemistry. Its value lies in the strategic placement of the piperazine and bromopyridine moieties, which offer two distinct points for chemical diversification. A thorough understanding of its reactivity, particularly the reduced reactivity of the 3-position on the pyridine ring, is critical for designing successful synthetic strategies. When handled with appropriate safety measures, this compound provides a reliable and versatile starting point for the discovery of novel chemical entities.
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